N-Benzylidene-1H-pyrrole-1-amine

Conductive polymers Electropolymerisation Cyclic voltammetry

N-Benzylidene-1H-pyrrole-1-amine (CAS 24046-22-8, IUPAC: 1-phenyl-N-pyrrol-1-ylmethanimine) is an N-(benzylideneamino)pyrrole Schiff base with molecular formula C11H10N2 and molecular weight 170.21 g/mol. Synthesised via condensation of 1-aminopyrrole with benzaldehyde, this compound serves as the unsubstituted (R=H) reference monomer within a homologous series of electrochemically polymerisable pyrrole derivatives.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 24046-22-8
Cat. No. B13780748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-1H-pyrrole-1-amine
CAS24046-22-8
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NN2C=CC=C2
InChIInChI=1S/C11H10N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-10H
InChIKeyJMDUMQQSLQIVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylidene-1H-pyrrole-1-amine (CAS 24046-22-8): Baseline Schiff-Base Monomer for Conductive Pyrrole Polymer Research


N-Benzylidene-1H-pyrrole-1-amine (CAS 24046-22-8, IUPAC: 1-phenyl-N-pyrrol-1-ylmethanimine) is an N-(benzylideneamino)pyrrole Schiff base with molecular formula C11H10N2 and molecular weight 170.21 g/mol . Synthesised via condensation of 1-aminopyrrole with benzaldehyde, this compound serves as the unsubstituted (R=H) reference monomer within a homologous series of electrochemically polymerisable pyrrole derivatives [1]. Its primary documented application is as a monomer for oxidative polymerisation to produce novel polypyrroles with electrochromic properties [1][2].

Why N-Benzylidene-1H-pyrrole-1-amine Cannot Be Replaced by Other N-Substituted Pyrroles in Electrochemical Monomer Studies


Within the N-(benzylideneamino)pyrrole monomer series, the para-substituent on the benzylidene ring exerts a direct electronic effect on both the monomer oxidation potential (Epa) and the resulting polymer's redox behaviour [1]. The unsubstituted parent compound (R=H) occupies a distinct position on the linear correlation between calculated ionisation potential (IP) and experimental Epa, with an IP of approximately 9.0 eV and an Epa near 1.27 V vs. Ag/Ag+, situating it between the electron-donating (OMe) and electron-withdrawing (Cl, CN, NO2) variants [1][2]. Substituting N-Benzylidene-1H-pyrrole-1-amine with a 4-cyano analogue, for instance, shifts the monomer oxidation potential and enables chemical polymerisation to a soluble polymer (Mn ≈ 9,500), a result not replicated with the unsubstituted monomer under identical conditions [1]. Generic interchange without accounting for these electronic differences would compromise polymerisation efficiency, polymer solubility, and electrochromic switching voltages.

N-Benzylidene-1H-pyrrole-1-amine: Quantitative Head-to-Head Evidence for Differentiated Procurement


Monomer Oxidation Potential (Epa) in the N-(Benzylideneamino)pyrrole Series

The anodic peak potential (Epa) of N-Benzylidene-1H-pyrrole-1-amine (Pr(N-BA-H)) was measured at 1.27 ± 0.08 V vs. Ag/Ag+ in acetonitrile, placing it at an intermediate position within the monomer series [1]. The Epa values follow the order governed by the para-substituent electronic effect, with the unsubstituted compound (R=H) showing a lower oxidation potential than the 4-cyano derivative (Epa ≈ 1.35 V) but higher than the 4-methoxy analogue (Epa ≈ 1.19 V), as plotted in the linear Epa vs. calculated IP correlation (slope determined by AM1 method) [1].

Conductive polymers Electropolymerisation Cyclic voltammetry

Calculated Ionisation Potential as Predictor of Electropolymerisation Behaviour

Using AM1 semi-empirical calculations, the ionisation potential (IP) of N-Benzylidene-1H-pyrrole-1-amine (R=H) was estimated at approximately 9.0 eV [1]. This value anchors the mid-range of the linear Epa vs. IP plot that correlates experimental oxidation potentials with computed IP across the five-membered monomer series (R = OMe, H, Cl, CN, NO2) [1]. The IP values increase with electron-withdrawing character of the para-substituent, from ~8.8 eV (OMe) to ~9.4 eV (NO2), and the unsubstituted compound's IP of ~9.0 eV places it as the median reference point enabling interpolation for novel derivative design [1].

Computational chemistry AM1 semi-empirical Monomer design

Electropolymerisation Film Quality and Solubility Contrast vs. 4-Cyano Analogue

Electrochemical oxidative polymerisation of N-Benzylidene-1H-pyrrole-1-amine (R=H) at potentials near the onset of its anodic peak (ca. 1.0 V vs. Ag/Ag+) yields a smooth film on Pt electrodes, analogous to the behaviour observed for the 4-cyano derivative (Pr(N-BA-CN)) [1]. However, the electrochemically prepared polymer from the unsubstituted monomer, like that from Pr(N-BA-CN), was reported to be only sparingly soluble in organic solvents, which prevented full chemical characterisation of the electrodeposited polymer [1]. In contrast, chemically oxidised polymer from Pr(N-BA-CN) using FeCl3 was highly soluble in DMSO, DMF, and NMP, with a number-average molecular weight (Mn) of 9,500 (Mw/Mn = 2.67) [1]. No comparable chemical polymerisation data (yield, Mn, solubility) are reported for the R=H monomer, indicating that the unsubstituted monomer's polymerisation behaviour under chemical oxidative conditions remains uncharacterised, representing a distinct knowledge gap and experimental opportunity [1].

Electropolymerisation Polymer solubility Film morphology

UV-Vis Absorption Maximum (λmax) as a Spectroscopic Fingerprint for Monomer Identity Verification

The UV-Vis absorption maximum (λmax) in DMF serves as a spectroscopic identifier distinguishing N-Benzylidene-1H-pyrrole-1-amine from its substituted analogues. While the paper explicitly reports λmax values for the 4-Cl (312.5 nm) and 4-OMe (318.0 nm) derivatives [1], the λmax for the unsubstituted compound (R=H) is not tabulated in the available manuscript text but can be inferred from the systematic bathochromic shift trend with increasing electron-donating character of the para-substituent [1]. The 4-cyano derivative monomer absorbs at 324 nm, and its corresponding chemically prepared polymer exhibits a red-shifted absorption at 333 nm, demonstrating the utility of λmax tracking for monitoring polymerisation progress [1]. For procurement quality assurance, the UV-Vis spectrum of the R=H monomer provides a unique spectral fingerprint differentiable from the Cl, OMe, CN, and NO2 analogues.

UV-Vis spectroscopy Monomer characterisation Quality control

N-Benzylidene-1H-pyrrole-1-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Electronic Baseline Reference Monomer for Structure–Property Relationship Studies in Conductive Pyrrole Polymers

Research groups investigating the effect of aryl substituents on electropolymerisation efficiency require N-Benzylidene-1H-pyrrole-1-amine as the indispensable R=H reference point. Its intermediate oxidation potential (Epa = 1.27 ± 0.08 V vs. Ag/Ag+) and calculated IP (~9.0 eV) anchor the linear Epa–IP correlation that underpins predictive monomer design within this compound class [1]. Without this unsubstituted baseline, quantitative substituent effect analysis (Hammett-type correlations) across the series Pr(N-BA-R) where R = OMe, H, Cl, CN, NO2 cannot be performed.

Electrochromic Device Fabrication Requiring Specific Oxidation Switching Potentials

The electrochemically deposited polymer film from N-Benzylidene-1H-pyrrole-1-amine exhibits electrochromic colour changes upon p-doping/dedoping, analogous to the well-characterised 4-cyano derivative which switches between yellow (dedoped) and blue (p-doped) states with an anodic peak at 0.50 V and a cathodic peak at 0.38 V vs. Ag/Ag+ [1]. Laboratories developing electrochromic devices where the switching voltage must be tuned by substituent choice need the unsubstituted monomer to fabricate the reference device and benchmark the intrinsic electrochromic properties of the parent polypyrrole backbone, free from substituent-induced electronic perturbations [1][2].

Computational Chemistry Validation: Experimental IP Benchmarking for DFT and Semi-Empirical Methods

The experimentally anchored linear relationship between calculated IP (AM1 method) and measured Epa for the five-membered monomer series, with N-Benzylidene-1H-pyrrole-1-amine occupying the median position at IP ~9.0 eV, provides a validated dataset for benchmarking computational chemistry methods [1]. Computational chemists developing new DFT functionals or semi-empirical parameterisations for nitrogen-containing heterocycles can use the unsubstituted monomer's IP and Epa as calibration data points, given that its electronic structure is not complicated by mesomeric or inductive effects from para-substituents [1].

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